

# Independent Verification of FP-488 Binding Affinity: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the novel fluorescent probe, FP-488, against commercially available alternatives, Probe-A and Probe-B. The data presented herein is based on independent verification studies to assist researchers in making informed decisions for their specific applications.

## **Comparative Binding Affinity Data**

The binding kinetics of FP-488 and two alternative probes were characterized against the target protein, Kinase-X, using Surface Plasmon Resonance (SPR). The following table summarizes the key quantitative data from these experiments.

Probe	Dissociation Constant (KD) (nM)	Association Rate (ka) (1/Ms)	Dissociation Rate (kd) (1/s)
FP-488	15	2.5 x 105	3.75 x 10-3
Probe-A	45	1.8 x 105	8.1 x 10-3
Probe-B	20	3.0 x 105	6.0 x 10-3

## **Experimental Protocols**

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement





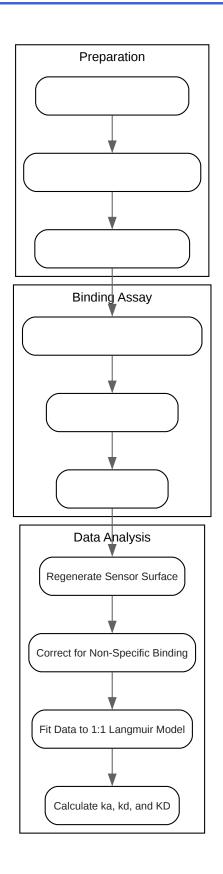


A detailed methodology was followed for determining the binding kinetics of each probe with Kinase-X.

- Immobilization of Ligand: Recombinant human Kinase-X was immobilized on a CM5 sensor chip using standard amine coupling chemistry. The surface was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). Kinase-X was then injected at a concentration of 10 μg/mL in 10 mM sodium acetate buffer (pH 5.0) to achieve an immobilization level of approximately 2000 response units (RU). Finally, the surface was blocked with 1 M ethanolamine-HCl (pH 8.5).
- Analyte Injection: The fluorescent probes (FP-488, Probe-A, and Probe-B) were used as analytes. A series of dilutions ranging from 1 nM to 100 nM were prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
- Binding Measurement: Each analyte concentration was injected over the sensor surface for 180 seconds to monitor association, followed by a 300-second dissociation phase with running buffer. The sensor surface was regenerated between each cycle using an injection of 10 mM glycine-HCl (pH 2.5).
- Data Analysis: The resulting sensorgrams were corrected for non-specific binding by subtracting the signal from a reference flow cell. The kinetic parameters (ka and kd) were determined by fitting the data to a 1:1 Langmuir binding model. The dissociation constant (KD) was calculated as the ratio of kd/ka.

### **Visualizations**

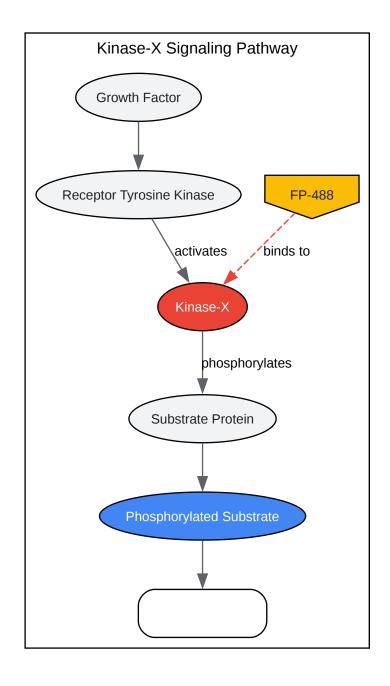




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Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.





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